3-[(4-BROMOPHENOXY)METHYL]-N~1~-(4-BROMO-2,3,5,6-TETRAFLUOROPHENYL)-4-METHOXYBENZAMIDE
Description
3-[(4-BROMOPHENOXY)METHYL]-N~1~-(4-BROMO-2,3,5,6-TETRAFLUOROPHENYL)-4-METHOXYBENZAMIDE is a complex organic compound characterized by the presence of bromine, fluorine, and methoxy functional groups
Properties
IUPAC Name |
3-[(4-bromophenoxy)methyl]-N-(4-bromo-2,3,5,6-tetrafluorophenyl)-4-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Br2F4NO3/c1-30-14-7-2-10(8-11(14)9-31-13-5-3-12(22)4-6-13)21(29)28-20-18(26)16(24)15(23)17(25)19(20)27/h2-8H,9H2,1H3,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMLVHIWQZSURAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(C(=C(C(=C2F)F)Br)F)F)COC3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br2F4NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMOPHENOXY)METHYL]-N~1~-(4-BROMO-2,3,5,6-TETRAFLUOROPHENYL)-4-METHOXYBENZAMIDE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:
Formation of 4-bromophenoxy methyl intermediate: This step involves the reaction of 4-bromophenol with a suitable methylating agent, such as methyl iodide, in the presence of a base like potassium carbonate.
Coupling with 4-bromo-2,3,5,6-tetrafluoroaniline: The intermediate is then coupled with 4-bromo-2,3,5,6-tetrafluoroaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(4-BROMOPHENOXY)METHYL]-N~1~-(4-BROMO-2,3,5,6-TETRAFLUOROPHENYL)-4-METHOXYBENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine or alcohol derivatives.
Substitution: Azide or cyanide derivatives.
Scientific Research Applications
3-[(4-BROMOPHENOXY)METHYL]-N~1~-(4-BROMO-2,3,5,6-TETRAFLUOROPHENYL)-4-METHOXYBENZAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(4-BROMOPHENOXY)METHYL]-N~1~-(4-BROMO-2,3,5,6-TETRAFLUOROPHENYL)-4-METHOXYBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, inhibiting its activity, or by interacting with cellular receptors to modulate signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-bromophenoxyacetic acid
- 4-bromo-2,3,5,6-tetrafluoroaniline
- 4-methoxybenzamide
Uniqueness
3-[(4-BROMOPHENOXY)METHYL]-N~1~-(4-BROMO-2,3,5,6-TETRAFLUOROPHENYL)-4-METHOXYBENZAMIDE is unique due to the combination of bromine, fluorine, and methoxy functional groups in its structure. This unique combination imparts specific chemical properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
